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Abstract

HJC0152 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and
Activator of Transcription 3 (STAT3).[1][2][3][4] Developed as an O-alkylamino-tethered
derivative of niclosamide, HJC0152 exhibits significantly improved aqueous solubility and a
favorable pharmacokinetic profile, positioning it as a promising therapeutic candidate for a
variety of human cancers.[5][6] This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and biological activity of HIC0152, including
detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Physicochemical Properties

HJCO0152 is a synthetic compound with a well-defined chemical structure. Its development was
aimed at overcoming the poor solubility and bioavailability of its parent compound, niclosamide,
while retaining or enhancing its STAT3 inhibitory activity.[5][6]

Chemical Identity
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Property Value
2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-

IUPAC Name _ _ ,
nitrophenyl)benzamide hydrochloride[7]

Synonyms HJC 0152, HIC-0152[7]

CAS Number 1420290-99-8 (hydrochloride salt)[1][2][3][7]

Molecular Formula C15H14ClI3N3O4[4][7]

Molecular Weight 406.64 g/mol [4][7]
O=C(NC1=CC=C(--INVALID-LINK--

SMILES =0)C=C1CIl)C2=CC(Cl)=CC=C20CCN.[H]CI[1]

[2]

Physicochemical Properties

Property Value

Appearance Solid powder[2][7]
Purity >99% by HPLC[7]
Solubility Soluble in DMSO[3][7]

Room temperature for months, or -20°C for 3
Storage
years[7]

Biological Activity and Mechanism of Action

HJC0152 exerts its potent anti-cancer effects primarily through the inhibition of the STAT3
signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range
of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and
angiogenesis.

Mechanism of Action: STAT3 Inhibition

HJCO0152 inhibits the activation of STAT3 by preventing its phosphorylation at the critical
tyrosine 705 (Tyr705) residue.[6][8] This phosphorylation event is essential for the dimerization,
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nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of its
downstream target genes. By blocking this initial activation step, HIC0152 effectively shuts
down the entire STAT3 signaling cascade.

The inhibition of STAT3 signaling by HJC0152 leads to the downregulation of various
oncogenic proteins, including:

e c-Myc: A proto-oncogene that drives cell proliferation.[6]

e Cyclin D1: A key regulator of the cell cycle.[1][6]

e Survivin and Mcl-1: Anti-apoptotic proteins that promote cell survival.[6]
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HJC0152 Mechanism of Action: STAT3 Signaling Pathway
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HJCO0152 inhibits STAT3 phosphorylation, blocking downstream signaling.
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In Vitro Anti-Cancer Activity

HJC0152 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range

of cancer cell lines, including those from breast, head and neck, gastric, and non-small-cell

lung cancers.

Summary of In Vitro Activity

Cancer Type

Cell Line(s)

Key Findings

Reference(s)

Head and Neck
Squamous Cell
Carcinoma (HNSCC)

SCC25, CAL27

Inhibition of cell
proliferation, induction
of GO/G1 cell cycle

arrest, and apoptosis.

[5]

[5]

Gastric Cancer

AGS, MKN45

Inhibition of cell
growth and colony
formation, induction of

apoptosis.[6][9]

[6]19]

Glioblastoma

u87, U251, LN229

Suppression of
proliferation and
motility, induction of

apoptosis.[8]

[8]

Non-Small-Cell Lung
Cancer (NSCLC)

A549, H460

Reduction in cell
proliferation,
promotion of ROS
generation, and
induction of apoptosis.
[10]

[10]

Breast Cancer

MDA-MB-231

Inhibition of STAT3
promoter activity,
induction of cleaved
caspase-3, and
downregulation of
cyclin D1.[1]

[1]

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://www.benchchem.com/product/b10775985?utm_src=pdf-body
https://aacrjournals.org/mct/article/16/4/578/146048/Suppression-of-the-Growth-and-Invasion-of-Human
https://aacrjournals.org/mct/article/16/4/578/146048/Suppression-of-the-Growth-and-Invasion-of-Human
https://pmc.ncbi.nlm.nih.gov/articles/PMC6296682/
https://www.dovepress.com/hjc0152-a-novel-stat3-inhibitor-with-promising-anti-tumor-effect-in-ga-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6296682/
https://www.dovepress.com/hjc0152-a-novel-stat3-inhibitor-with-promising-anti-tumor-effect-in-ga-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7106968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7106968/
https://www.selleckchem.com/products/hjc0152.html
https://www.selleckchem.com/products/hjc0152.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft animal models have confirmed the anti-tumor efficacy of
HJC0152. Both intraperitoneal (i.p.) and oral (p.0.) administration of HJC0152 have been
shown to significantly suppress tumor growth without significant toxicity.

Summary of In Vivo Efficacy

Cancer Type Animal Model Dosing Key Findings Reference(s)
) Significant
Head and Neck Orthotopic o
) reduction in
Squamous Cell mouse model 7.5 mg/kg, i.p. [5]
) tumor growth
Carcinoma (SCC25) ) ]
and invasion.[5]
) Significant
Nude mice o
) reduction in
Gastric Cancer xenograft 7.5 mg/kg [11]
tumor volume
(MKN45) _
and weight.[11]
Potent
] U87 xenograft - suppressive
Glioblastoma Not specified [8]
tumor model effect on tumor
growth.[8]
Significant
Non-Small-Cell A549 xenograft retardation of
7.5 mg/kg/day [12]
Lung Cancer model tumor growth
rate.[12]
MDA-MB-231 Significant
25and 7.5 ]
Breast Cancer xenograft model ) suppression of [1]
] mg/kg, i.p.
(nude mice) tumor growth.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
biological activity of HJC0152.
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Cell Viability Assay (MTT Assay)

Experimental Workflow: MTT Cell Viability Assay

(1. Seed cells in 96-well plates)
(2. Incubate for 240

(3. Treat with HIC0152 or DMSO (control))

:

G. Incubate for specified duration (e.g., 24, 48, 72h9

:

5. Add MTT reagent

:

6. Incubate for 4h

(7. Dissolve formazan crystals with DMSO)
G. Measure absorbance at 490 nm)
(9. Calculate cell viability (%))

Click to download full resolution via product page
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Workflow for assessing cell viability after HJC0152 treatment.

Protocol:

Seed cancer cells (e.g., SCC25, CAL27, AGS, MKNA45) into 96-well plates at a density of
5,000 cells/well and incubate for 24 hours.[5]

o Treat the cells with various concentrations of HJC0152 (e.g., 0.1 to 10 umol/L) or DMSO as
a vehicle control.[5]

 Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
[10]

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 490 nm using a microplate reader.

o Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium lodide Staining)
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Experimental Workflow: Annexin V/PI Apoptosis Assay

(1. Seed cells in 6-well plates)

(2. Treat with HJIC0152 or DMSO (control) for 240

'

G. Harvest cells (including supernatantD

(4. Wash cells with cold PBS)

5. Resuspend cells in Annexin V binding buffer

'

6. Add Annexin V-FITC and Propidium lodide (PI)

'

G. Incubate for 15 min in the dark at room temperature)

(8. Analyze by flow cytometry)

Click to download full resolution via product page

Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:
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Seed cells in 6-well plates and treat with HJC0152 at the desired concentrations for 24
hours.[6][11]

Harvest the cells, including both adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension.[6][11]

Incubate the cells for 15 minutes at room temperature in the dark.[11]

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for STAT3 Phosphorylation

Protocol:

Treat cells with HIC0152 for the indicated times and concentrations.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total
STAT3 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Oral Bioavailability
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A key advantage of HJC0152 is its improved pharmacokinetic profile compared to niclosamide,
particularly its enhanced aqueous solubility and oral bioavailability.[5] In vivo studies in mice
have demonstrated that HJC0152 is orally bioavailable and can achieve therapeutic
concentrations in plasma and tumor tissue.[1] While specific pharmacokinetic parameters such
as Cmax, Tmax, and half-life are not extensively detailed in the currently available literature,
the consistent in vivo efficacy observed with oral administration underscores its potential as a
clinically translatable agent.

Conclusion

HJCO0152 is a promising novel STAT3 inhibitor with significant anti-cancer activity demonstrated
in a variety of preclinical models. Its mechanism of action is well-defined, involving the direct
inhibition of STAT3 phosphorylation, which leads to the suppression of key oncogenic signaling
pathways. The improved physicochemical properties of HJC0152, particularly its enhanced
solubility and oral bioavailability, make it a highly attractive candidate for further clinical
development. The detailed protocols provided in this guide should serve as a valuable resource
for researchers investigating the therapeutic potential of HJC0152 and other STAT3-targeting
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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